molecular formula C20H21N5O B12840592 (4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone

(4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone

Cat. No.: B12840592
M. Wt: 347.4 g/mol
InChI Key: DBDAQWZNRRIOHR-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone is a complex organic compound that features a combination of piperazine, phenyl, pyridine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the phenyl and pyridine groups. The final step involves the attachment of the piperazine moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. This versatility makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methanone

InChI

InChI=1S/C20H21N5O/c1-23-10-12-24(13-11-23)20(26)18-15-25(17-7-3-2-4-8-17)22-19(18)16-6-5-9-21-14-16/h2-9,14-15H,10-13H2,1H3

InChI Key

DBDAQWZNRRIOHR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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